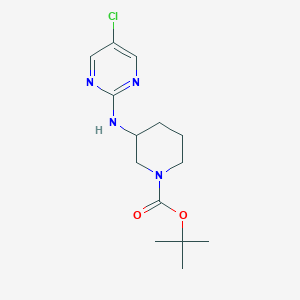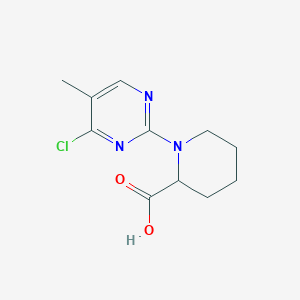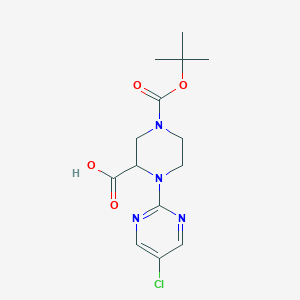
4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid
Descripción general
Descripción
4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid, also known as Boc-pip-CPY, is a chemical compound that has been widely used in scientific research for its various applications. It is a piperazine derivative that has a pyrimidine ring attached to it, making it a valuable compound in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid depends on the specific application. In drug discovery, it may act as a scaffold for designing compounds that target specific enzymes or receptors. In chemical biology, it may be used as a probe for studying protein-protein interactions or enzyme mechanisms. In medicinal chemistry, it may be used as a starting material for the synthesis of bioactive compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the compound it is used to synthesize. However, it has been reported that this compound can inhibit the activity of various enzymes, including kinases and proteases. It has also been reported to have antiviral activity against hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid in lab experiments include its availability, ease of synthesis, and versatility in various applications. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for the use of 4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid in scientific research. One direction is the development of new bioactive compounds using this compound as a starting material. Another direction is the use of this compound as a probe for studying protein-protein interactions and enzyme mechanisms. Furthermore, this compound can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies. Finally, the toxicity and safety of this compound can be further investigated to ensure its safe use in lab experiments.
Conclusion
In conclusion, this compound is a valuable compound in scientific research due to its various applications in drug discovery, chemical biology, and medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in scientific research.
Aplicaciones Científicas De Investigación
4-(Tert-butoxycarbonyl)-1-(5-chloropyrimidin-2-yl)piperazine-2-carboxylic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been used as a building block in the synthesis of various bioactive compounds, including kinase inhibitors, protease inhibitors, and antiviral agents. It has also been used as a tool compound for studying protein-protein interactions and enzyme mechanisms. In addition, this compound has been used as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Propiedades
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O4/c1-14(2,3)23-13(22)18-4-5-19(10(8-18)11(20)21)12-16-6-9(15)7-17-12/h6-7,10H,4-5,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEHQOJHDWSXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123179 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261229-66-6 | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261229-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperazinedicarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3227365.png)

![tert-Butyl (2-(3-bromo-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-oxoethyl)carbamate](/img/structure/B3227392.png)


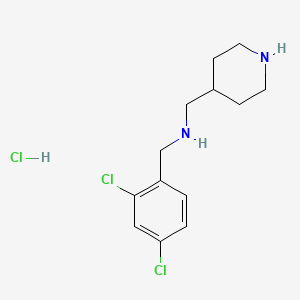
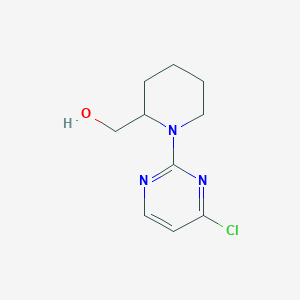
![[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B3227443.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-2-yl]-methanol](/img/structure/B3227459.png)
